molecular formula C16H16O3 B14063680 Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate CAS No. 101046-48-4

Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate

Cat. No.: B14063680
CAS No.: 101046-48-4
M. Wt: 256.30 g/mol
InChI Key: KFLUNLTYVNKLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate is an organic compound that belongs to the class of α,β-unsaturated carboxylic esters. This compound is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to an ethyl ester group through an oxygen atom. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate typically involves the esterification of acrylic acid with ethanol in the presence of a catalyst. The reaction can be carried out under liquid phase conditions using ion exchange resin or sulfuric acid as the catalyst . The general reaction scheme is as follows:

Acrylic acid+EthanolCatalystEthyl 2-[(naphthalen-2-yl)oxy]methylprop-2-enoate+Water\text{Acrylic acid} + \text{Ethanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} Acrylic acid+EthanolCatalyst​Ethyl 2-[(naphthalen-2-yl)oxy]methylprop-2-enoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and advanced separation techniques can be employed to enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophiles in the body. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-2-yloxy)acetamide: Similar in structure but with an amide group instead of an ester.

    Methyl 2-(naphthalen-2-yloxy)propanoate: Similar ester but with a methyl group instead of an ethyl group.

    2-(Naphthalen-2-yloxy)ethyl acetate: Similar ester but with an ethyl acetate group.

Uniqueness

Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate is unique due to its specific ester group and the presence of the naphthalene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

101046-48-4

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

ethyl 2-(naphthalen-2-yloxymethyl)prop-2-enoate

InChI

InChI=1S/C16H16O3/c1-3-18-16(17)12(2)11-19-15-9-8-13-6-4-5-7-14(13)10-15/h4-10H,2-3,11H2,1H3

InChI Key

KFLUNLTYVNKLFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)COC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.